molecular formula C4H11ClN2O B1448468 4-Hydroxybutanimidamide hydrochloride CAS No. 1803587-57-6

4-Hydroxybutanimidamide hydrochloride

Cat. No. B1448468
CAS RN: 1803587-57-6
M. Wt: 138.59 g/mol
InChI Key: WTFHDUDYLDIVPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Hydroxybutanimidamide hydrochloride can be represented by the formula C4H10N2O.ClH . The InChI key for this compound is NKQPUBYFRVLTKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a melting point of 132-135°C. Its solubility in water is 1g/3mL, and it is insoluble in typical organic solvents.

Scientific Research Applications

Compatibility with Other Drugs

  • Gersonde et al. (2016) investigated the physicochemical compatibility and emulsion stability of propofol with several sedatives and analgesics, including 4-hydroxybutyric acid (which is closely related to 4-hydroxybutanimidamide hydrochloride). They found that 4-hydroxybutyric acid is physically incompatible when mixed with propofol, leading to a higher risk of emboli due to increased oil droplet size. This suggests cautious use of these substances in combination (Gersonde, Eisend, Haake, & Kunze, 2016).

Tissue Engineering

  • Chen and Wu (2005) explored the use of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), as biomaterials in tissue engineering. P4HB and its copolymers have been used to develop medical devices like sutures, cardiovascular patches, and wound dressings, demonstrating the versatility of this compound derivatives in biomedical applications (Chen & Wu, 2005).

Biocatalysis and Biosynthesis

  • Liu et al. (2015) detailed the upscale production of (S)-4-chloro-3-hydroxybutanoate, a key chiral intermediate derived from compounds like this compound, for the synthesis of cholesterol-lowering drugs. This showcases the significance of such compounds in pharmaceutical synthesis and the potential for industrial-scale production (Liu et al., 2015).

Metabolism and Biochemical Studies

  • Sadhukhan et al. (2010) investigated the catabolism of 4-hydroxyacids, which are closely related to this compound. They used isotopic tools to dissect parallel metabolic pathways, illustrating the importance of these compounds in understanding complex biochemical processes (Sadhukhan, Han, Zhang, Brunengraber, & Tochtrop, 2010).

Use in Medical Applications

  • Martin and Williams (2003) described the application of poly-4-hydroxybutyrate (P4HB), derived from compounds like this compound, in various medical applications. The unique properties of P4HB, such as its strength and flexibility, make it suitable for use in cardiovascular, orthopedic, and tissue engineering applications (Martin & Williams, 2003).

Safety and Hazards

The safety information for 4-Hydroxybutanimidamide hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydroxybutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-4(6)2-1-3-7;/h7H,1-3H2,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHDUDYLDIVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=N)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803587-57-6
Record name 4-hydroxybutanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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